Ethyl 4-(phenylamino)butanoate
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Overview
Description
Ethyl 4-(phenylamino)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an ethyl ester group and a phenylamino group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(phenylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-(phenylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
4-(phenylamino)butanoic acid+ethanol→Ethyl 4-(phenylamino)butanoate+water
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides. These reagents react with ethanol under controlled conditions to yield the desired ester. The reaction is typically carried out in the presence of a base to neutralize the by-products and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(phenylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 4-(phenylamino)butanoic acid and ethanol.
Reduction: 4-(phenylamino)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylamino)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing the active 4-(phenylamino)butanoic acid, which can then interact with specific molecular pathways.
Comparison with Similar Compounds
Ethyl 4-(phenylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl butanoate: Another ester with a pleasant odor, used in the food industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-anilinobutanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
GCAIGOXMYXZBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=CC=CC=C1 |
Origin of Product |
United States |
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